molecular formula C7H2ClFN2O2 B042566 2-Chloro-4-fluoro-5-nitrobenzonitrile CAS No. 183325-39-5

2-Chloro-4-fluoro-5-nitrobenzonitrile

Cat. No. B042566
CAS RN: 183325-39-5
M. Wt: 200.55 g/mol
InChI Key: OUJPFWISNRZAJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-fluoro-5-nitrobenzonitrile (CFN) is a chemical compound that has been widely studied in recent years due to its unique properties. It is a colorless solid with a molecular weight of 209.53 g/mol. It is highly soluble in polar solvents such as methanol and ethanol, and is insoluble in non-polar solvents such as hexane. CFN has a wide range of applications in scientific research, ranging from synthesis and mechanistic studies to biochemical and physiological studies.

Scientific Research Applications

Building Block in Organic Synthesis

“2-Chloro-4-fluoro-5-nitrobenzonitrile” is a valuable building block in organic synthesis . It has three different substituents (chloro, fluoro, and nitro groups), each with different reactivities, making it an ideal scaffold for molecular design .

Preparation of 2-Fluoro-5-Aminobenzonitrile

This compound can be used in the preparation of 2-fluoro-5-aminobenzonitrile . The nitro group can be reduced to an amino group, providing a pathway to synthesize aminobenzonitrile derivatives.

Preparation of Ethyl 3-Amino-5-Nitro-Benzo[b]thiophene-2-Carboxylate

“2-Chloro-4-fluoro-5-nitrobenzonitrile” can also be used in the preparation of ethyl 3-amino-5-nitro-benzo[b]thiophene-2-carboxylate . This shows its potential in the synthesis of heterocyclic compounds.

Preparation of 1-Methyl-5-Nitro-1H-Indazol-3-Ylamine

Another application is in the preparation of 1-methyl-5-nitro-1H-indazol-3-ylamine . This indicates its role in the synthesis of indazole derivatives, which are important in medicinal chemistry.

Glutathione S-Transferase (GST) Research

“2-Chloro-4-fluoro-5-nitrobenzonitrile” effectively conjugates with rat glutathione S-transferase (GST) isoenzymes and is an alternative model substrate in GST-research . This highlights its importance in biochemical research.

High-Resolution Screening Technology

This compound has been used in online detection of rat glutathione S-transferase P1-specific inhibitors by high-resolution screening technology . This demonstrates its utility in drug discovery and development.

properties

IUPAC Name

2-chloro-4-fluoro-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClFN2O2/c8-5-2-6(9)7(11(12)13)1-4(5)3-10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJPFWISNRZAJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluoro-5-nitrobenzonitrile

CAS RN

183325-39-5
Record name 2-chloro-4-fluoro-5-nitrobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Fuming HNO3 (2.9 mL, 64 mmol) was added dropwise to a solution of 2-chloro-4-fluorobenzonitrile (5.0 g, 32 mmol) in conc. H2SO4 (5 mL) at 0° C. The mixture was stirred at 0° C. for 15 min and at rt for 30 min whereafter it was poured into ice. The precipitate was filtered off, washed with water and dried under vacuum.
Name
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.